REACTION_CXSMILES
|
N[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].N([O-])=O.[I-:19].[K+]>Cl.O>[I:19][C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([N+:13]([O-:15])=[O:14])[C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
36 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C(=O)OC)C=C(C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
276 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
34.1 g
|
Type
|
reactant
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred under ice-
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling over 20 minutes
|
Duration
|
20 min
|
Type
|
TEMPERATURE
|
Details
|
cooling for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooling over 20 minutes
|
Duration
|
20 min
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
The organic layer was sequentially washed with aqueous saturated sodium thiosulfate solution and saturated saline
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by silica gel column chromatography (eluent: n-hexane/ethyl acetate=50/1)
|
Name
|
|
Type
|
product
|
Smiles
|
IC=1C=C(C(=O)OC)C=C(C1C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 40.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 73.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |